Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate
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Overview
Description
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular structure, which includes a benzyl group, a chlorosulfonyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2R)-1-chlorosulfonylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Scientific Research Applications
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate: Characterized by its unique combination of a benzyl group, chlorosulfonyl group, and carbamate moiety.
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]urea: Similar structure but with a urea group instead of a carbamate.
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]thiocarbamate: Contains a thiocarbamate group, which imparts different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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